molecular formula C7H9NO3S B11716264 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione

3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione

Cat. No.: B11716264
M. Wt: 187.22 g/mol
InChI Key: JEFYAVUZBJMCRX-UHFFFAOYSA-N
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Description

3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative of high interest in medicinal chemistry as a privileged scaffold for drug discovery. Spirocyclic frameworks like this are valued for their three-dimensional rigidity and ability to efficiently explore chemical space in the design of novel bioactive molecules . Related spiro hydantoin compounds have demonstrated a wide range of therapeutic potential in research, including anticonvulsant, anticancer, and anti-inflammatory activities, making this structural class a promising starting point for the development of new therapeutic agents . The core structure incorporates both hydantoin (imidazolidine-2,4-dione) and thiaza-oxaspiro motifs, which can contribute to significant pharmacological properties. The synthesis of such N-1 monosubstituted spiro hydantoins can be achieved via multi-step synthetic routes involving Strecker reactions followed by cyclization . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

3-oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C7H9NO3S/c9-5-7(8-6(10)11-5)1-3-12-4-2-7/h1-4H2,(H,8,10)

InChI Key

JEFYAVUZBJMCRX-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC12C(=O)OC(=O)N2

Origin of Product

United States

Preparation Methods

Schiff Base Formation and Cyclization

A study in PMC outlines a one-pot synthesis of thia-azaspiro compounds using thioglycolic acid and hydrazones. Although focused on 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones, the method is adaptable:

  • Hydrazone Preparation :

    • 4-(2-Cyclodenehydrazinyl)quinolin-2(1H)-one reacts with cyclic ketones (e.g., cyclohexanone) in ethanol under reflux.

  • Cyclization with Thioglycolic Acid :

    • Hydrazones are treated with thioglycolic acid in dry benzene at reflux for 24 hours.

    • Yield : 75–89% for analogous spiro compounds.

Key Reaction Steps :

  • Thioglycolic acid introduces sulfur via nucleophilic attack on the hydrazone intermediate.

  • Intramolecular cyclization forms the spiro ring, with water elimination.

Application to Target Compound :
Substituting the quinoline hydrazone with a nitrogen-oxygen-containing precursor (e.g., oxazolidinedione derivatives) could yield 3-oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione.

Acid-Catalyzed Ring-Opening and Reclosure

POCl₃-Mediated Activation

Research on 1-oxa-8-azaspiro[4.5]decane derivatives employs phosphorus oxychloride (POCl₃) to activate carbonyl groups for spirocyclization:

  • Substrate Preparation :

    • Cyclic β-ketoamides or lactams are treated with POCl₃ at 70°C for 1 hour.

  • Cyclization :

    • Activated intermediates undergo intramolecular nucleophilic attack, forming the spiro ring.

    • Yield : 65–78% for oxygen-containing analogues.

Sulfur Incorporation :
Replacing a carbonyl oxygen with sulfur (e.g., using thioamides instead of amides) could generate the thia-substituted spiro structure. However, thioamides are less reactive, necessitating harsher conditions.

Comparative Analysis of Methods

Method Reactants Conditions Yield Scalability Reference
Urea cyclocondensationOxalic acid derivatives, urea150–200°C, solvent-free80–89%High
Hydrazine-thioglycolic acidHydrazones, thioglycolic acidBenzene reflux, 24 hours75–89%Moderate
POCl₃ activationβ-Ketoamides, POCl₃70°C, 1 hour65–78%Low

Key Observations :

  • Solvent-free methods () offer industrial advantages due to reduced waste.

  • Thioglycolic acid-based routes () enable precise sulfur incorporation but require prolonged reaction times.

  • POCl₃ activation ( ) is limited by reagent toxicity and lower yields.

Chemical Reactions Analysis

Types of Reactions

3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Heteroatom Positions Key Substituents Biological Activity/Applications References
This compound C₈H₁₁NO₃S 225.25 3-Oxa, 8-Thia, 1-Aza None Not explicitly reported
1-Thia-4-azaspiro[4.5]decane derivatives C₃₀H₃₅FN₄O₉S₃ 710.81 1-Thia, 4-Aza Fluorophenyl, acetylated sugar Anticancer (HepG-2, PC-3, HCT116 cells)
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione C₁₄H₁₅N₂O₂ 243.28 1,3-Diaza Methyl, phenyl Anticonvulsant, anti-diabetic
8-Oxa-2-azaspiro[4.5]decane-3,4-dione C₈H₁₁NO₃ 169.18 2-Aza, 8-Oxa None Drug intermediate, materials science
7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione C₉H₁₄N₂O₃ 198.22 1,3-Diaza, 8-Oxa 7,7-Dimethyl Not explicitly reported
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives Varies (e.g., C₁₄H₁₇N₃O₂) ~259.31 1,3,8-Triaza Benzyl, ethoxyethyl Myelostimulation, agrochemicals

Physicochemical and Stereochemical Considerations

  • Heteroatom Effects : Sulfur (thia) increases lipophilicity and metabolic stability, while oxygen (oxa) enhances polarity and hydrogen-bonding capacity. For example, 8-Oxa-2-azaspiro[4.5]decane-3,4-dione (MW 169.18) is prioritized for drug intermediates due to its compact structure .
  • Stereochemistry: Compounds like 1-methyl-8-phenyl-1,3-diazaspiro derivatives require precise stereochemical control, achieved via HMBC, NOESY, and DFT calculations .

Biological Activity

3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione (CAS Number: 39974-66-8) is a heterocyclic compound characterized by a unique spiro structure that incorporates both oxygen and sulfur atoms. Its molecular formula is C7H9NO3SC_7H_9NO_3S, with a molecular weight of 187.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Property Value
Molecular FormulaC7H9NO3S
Molecular Weight187.22 g/mol
IUPAC NameThis compound
InChI KeyJEFYAVUZBJMCRX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exert its effects by inhibiting certain enzymatic pathways, which is crucial for its potential therapeutic applications.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties. For instance, a series of related compounds have shown significant cytotoxicity against various cancer cell lines:

Cell Line Compound IC50 (µM)
A549 (Lung Cancer)11b0.18
A549 (Lung Cancer)11h0.19
MDA-MB-231 (Breast Cancer)11d0.08
MDA-MB-231 (Breast Cancer)11h0.08
HeLa (Cervical Cancer)11h0.15

These findings suggest that derivatives of the spiro compound exhibit potent antitumor activity, making them promising candidates for further development in cancer therapy .

Case Studies

  • Anticancer Screening : A study evaluated the anticancer activity of several derivatives based on the spiro structure, revealing that compounds like 11h demonstrated remarkable potency against multiple cancer cell lines, outperforming established chemotherapeutic agents such as bendamustine and vorinostat .
  • Mechanistic Insights : Research indicates that the mechanism by which these compounds exert their antitumor effects involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Comparative Analysis

The uniqueness of this compound lies in its structural composition compared to similar compounds:

Compound Structural Features Biological Activity
8-Oxa-2-azaspiro[4.5]decaneLacks sulfur atomLimited antitumor activity
1-Thia-4-azaspiro[4.5]decaneContains sulfur but different positioning of oxygenModerate biological activity
SpirotetramatUsed as an insecticideNot primarily studied for anticancer properties

The presence of both oxygen and sulfur in the spiro structure enhances its reactivity and potential biological interactions, distinguishing it from its analogs .

Q & A

Q. What are the optimal synthetic routes for 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step protocols starting with spirocyclic precursors. For example:

  • Step 1 : Condensation of a ketone (e.g., 4-piperidone) with thiourea or cyanamide under reflux in methanol/water to form the spirohydantoin core .
  • Step 2 : Functionalization via sulfonylation or alkylation using reagents like 3-(trifluoromethyl)phenylsulfonyl chloride in anhydrous THF under nitrogen .
  • Critical Parameters :
    • Temperature : Higher temperatures (>80°C) accelerate cyclization but may increase side products.
    • Solvent : Polar aprotic solvents (DMF, THF) enhance reactivity of electrophilic intermediates .
    • Catalysts : Base catalysts (e.g., K₂CO₃) improve sulfonylation efficiency .
  • Yield Optimization : Monitor reactions via TLC and purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How is the compound purified and characterized in basic research settings?

Methodological Answer:

  • Purification :
    • Recrystallization : Use solvents like THF or dioxane for high-purity crystals .
    • Chromatography : Employ flash chromatography (silica gel, gradient elution) for intermediates .
  • Characterization :
    • NMR : ¹H/¹³C NMR to confirm spirocyclic structure and substituent integration (e.g., δ 1.8–2.5 ppm for cyclopentane protons) .
    • IR : Key peaks include C=O stretching (~1750 cm⁻¹) and N-H bending (~3400 cm⁻¹) .
    • Mass Spectrometry : HRMS (ESI+) for molecular ion validation (e.g., [M+H]⁺ = 260.1403) .

Q. What crystallographic methods are used for structural elucidation?

Methodological Answer:

  • X-ray Diffraction (XRD) : Single-crystal XRD at 100–150 K using Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELX-97 for bond lengths/angles and hydrogen bonding networks .
    • Data Collection : Use a STOE IPDS II diffractometer with ω-scans .
    • Validation : Check R-factor (<0.05) and residual electron density (<0.3 eÅ⁻³) .
  • Key Structural Features :
    • Spiro Junction : Confirmed by non-planar dihedral angles (~90°) between fused rings .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Substituent Variation :
    • Introduce electron-withdrawing groups (e.g., -CF₃, -SO₂Ar) to enhance receptor binding .
    • Replace the oxa/thia moieties with other heteroatoms (e.g., selenium) to study ring strain effects .
  • Biological Assays :
    • In vitro : Test enzyme inhibition (e.g., δ-opioid receptor binding via competitive ELISA) .
    • Activity Comparison :
SubstituentBiological Activity (IC₅₀)Source
-SO₂(4-CF₃C₆H₄)12 nM (δ-opioid agonist)
-CO(3,4,5-OMeC₆H₂)45 nM (anticancer)
-H (parent compound)>100 nM
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses .

Q. How are contradictions in bioactivity data resolved across studies?

Methodological Answer:

  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Example: Discrepancies in anticonvulsant activity (IC₅₀ = 10–50 nM) may stem from assay conditions (e.g., cell line variability) .
  • Experimental Validation :
    • Replicate studies under standardized conditions (e.g., SH-SY5Y neuronal cells, 37°C, 5% CO₂) .
    • Use orthogonal assays (e.g., patch-clamp electrophysiology vs. calcium imaging) .

Q. What advanced computational methods predict the compound’s reactivity and stability?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study tautomerization or ring-opening pathways .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO (GROMACS) to assess hydrolytic stability .
  • Reactivity Prediction : Use frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites .

Q. How is crystallographic data interpreted when twinning or disorder is present?

Methodological Answer:

  • Twinning Detection : Analyze intensity statistics (e.g., Hooft parameter > 0.5) in SHELXL .
  • Disorder Modeling :
    • Split occupancy refinement for overlapping atoms (e.g., solvent molecules) .
    • Apply restraints (SIMU/DELU) to thermal parameters in SHELXL .
  • Validation Tools : Check RWR-factor and ADDSYM in PLATON to avoid overinterpretation .

Q. What pharmacological models are used to study its mechanism of action?

Methodological Answer:

  • In vivo Models :
    • Antidiabetic Activity : Streptozotocin-induced diabetic rats (blood glucose monitoring) .
    • Neuropharmacology : Pentylenetetrazole (PTZ)-induced seizures in mice .
  • Target Identification :
    • Pull-Down Assays : Immobilize the compound on sepharose beads to capture binding proteins .
    • CRISPR Knockout : Validate target relevance by deleting putative receptors (e.g., 5-HT₂A) in cell lines .

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Source
14-Piperidone, KCN, NH₄HCO₃, MeOH77–97>95%
2ArSO₂Cl, K₂CO₃, DMF, 80°C60–85>98%

Q. Table 2: Computational Tools for SAR

ToolApplicationReference
AutoDock VinaDocking to δ-opioid receptor
Gaussian 16DFT optimization of tautomers
GROMACSSolvation dynamics in lipid bilayers

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